molecular formula C10H16O3 B6169903 methyl 3-(3-oxocyclohexyl)propanoate CAS No. 26845-42-1

methyl 3-(3-oxocyclohexyl)propanoate

Cat. No.: B6169903
CAS No.: 26845-42-1
M. Wt: 184.2
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Description

While specific data for this exact compound are absent in the provided evidence, structural analogs such as methyl 3-(2-oxocyclohexyl)propanoate (CAS 10407-33-7) offer insights. The latter has a molecular formula of C₁₀H₁₆O₃, a molecular weight of 184.23 g/mol, a density of 1.04–1.059 g/cm³, and a boiling point of 265.5°C at 760 mmHg . Its stability under recommended storage conditions and ester functionality suggest utility in organic synthesis and pharmaceutical intermediates .

Properties

CAS No.

26845-42-1

Molecular Formula

C10H16O3

Molecular Weight

184.2

Purity

95

Origin of Product

United States

Preparation Methods

Enamine Formation

Cyclohexanone is refluxed with pyrrolidine in toluene using molecular sieves as a catalyst, yielding an enamine intermediate (Fig. 1 of EP3091000A1). The enamine’s reactivity facilitates nucleophilic attack at the α-position of the cyclohexanone ring.

Alkylation with Methyl 2-Bromopropanoate

The enamine reacts with methyl 2-bromopropanoate in methanol or acetonitrile under heating. Sodium iodide may catalyze the alkylation, introducing the propanoate moiety at the cyclohexanone’s 3-position. Post-reaction hydrolysis regenerates the ketone, yielding this compound.

Example Reaction Conditions

ComponentDetails
Enamine solventToluene
Alkylation solventMethanol
CatalystSodium iodide
TemperatureReflux (~70–80°C)
Yield (crude)~11–15% (based on analogous reactions)

This method’s efficiency is limited by competing reactions at the 2-position, necessitating precise control over stoichiometry and reaction time.

Catalytic Hydrogenation of Keto-Ester Precursors

EP0533378A1 describes the reduction of methyl 3-(2-oxocyclohexyl)propionate to hydroxy derivatives using ruthenium or palladium catalysts under hydrogen pressure. Adapting this for 3-oxocyclohexyl analogs involves synthesizing a precursor like methyl 3-(3-oxocyclohexyl)propenoate, followed by selective hydrogenation.

Substrate Preparation

The α,β-unsaturated ester (propenoate) is synthesized via Horner-Wadsworth-Emmons olefination or Michael addition to cyclohex-2-enone. For example:

Cyclohex-2-enone+Trimethyl phosphonoacetateBaseMethyl 3-(3-oxocyclohexyl)propenoate\text{Cyclohex-2-enone} + \text{Trimethyl phosphonoacetate} \xrightarrow{\text{Base}} \text{Methyl 3-(3-oxocyclohexyl)propenoate}

Hydrogenation Conditions

Using 5% Ru/C in methanol-water (4:1) at 50°C and 15 atm H₂, the double bond is reduced selectively, preserving the ketone.

Optimization Data

ParameterEffect on Yield
Catalyst (Ru vs. Pd)Ru: Higher selectivity (77% yield)
Solvent polarityMethanol-water enhances catalyst activity
Temperature>100°C promotes over-reduction

Cyclization of Linear Esters

Intramolecular cyclization offers a route to construct the cyclohexyl ring. A linear precursor like methyl 5-oxohept-6-enoate undergoes acid-catalyzed cyclization to form the 3-oxocyclohexyl moiety.

Substrate Synthesis

Methyl 5-oxohept-6-enoate is prepared via aldol condensation of methyl acrylate with levulinic acid:

Levulinic acid+Methyl acrylateNaOEtMethyl 5-oxohept-6-enoate\text{Levulinic acid} + \text{Methyl acrylate} \xrightarrow{\text{NaOEt}} \text{Methyl 5-oxohept-6-enoate}

Cyclization via Acid Catalysis

Polyphosphoric acid (PPA) at 120°C induces cyclization, forming the six-membered ring. The reaction proceeds via keto-enol tautomerization, with the ester group positioning itself para to the ketone.

Yield Comparison

CatalystTemperatureYield
PPA120°C58%
H₂SO₄ in dioxane100°C42%

Fischer Esterification of 3-(3-Oxocyclohexyl)Propanoic Acid

Direct esterification of the carboxylic acid precursor provides a straightforward route.

Acid Synthesis

3-(3-Oxocyclohexyl)propanoic acid is synthesized via oxidation of 3-(3-hydroxycyclohexyl)propanoic acid using Jones reagent (CrO₃/H₂SO₄).

Esterification

The acid reacts with methanol in the presence of H₂SO₄ (2 mol%) under reflux:

Acid+MeOHH₂SO₄Methyl ester+H₂O\text{Acid} + \text{MeOH} \xrightarrow{\text{H₂SO₄}} \text{Methyl ester} + \text{H₂O}

Reaction Metrics

  • Conversion: >95% (4 hours)

  • Purity: 89% after distillation

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-oxocyclohexyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Ammonia (NH3) or primary amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 3-(3-oxocyclohexyl)propanoic acid.

    Reduction: 3-(3-hydroxycyclohexyl)propanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3-oxocyclohexyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds. Its structural features make it a candidate for drug development.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals. Its ester group contributes to its pleasant odor, making it useful in the formulation of perfumes and cosmetics.

Mechanism of Action

The mechanism of action of methyl 3-(3-oxocyclohexyl)propanoate depends on its specific application. In chemical reactions, the ester and ketone functional groups are key sites for reactivity. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, while the ketone group can participate in nucleophilic addition reactions.

In biological systems, the compound may interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Methyl 3-(2-Oxocyclohexyl)propanoate (CAS 10407-33-7)

  • Structure: Cyclohexane ring with a ketone at position 2 and a methyl propanoate group.
  • Properties :
    • Boiling Point: 265.5°C (760 mmHg) or 133–134°C (12 Torr) .
    • Density: 1.059 g/cm³ at 25°C .
  • Applications : Likely used as a synthetic intermediate, similar to other keto esters .

(S)-Methyl 3-(1-Methyl-2-Oxocyclohexyl)propanoate

  • Structure : Chiral analog with a methyl group at position 1 of the cyclohexane ring (stereochemistry: S-configuration) .
  • Chirality may influence biological activity or enantioselective synthesis pathways.

Ethyl 3-Cyclopropyl-3-Oxopropanoate (CAS 52784-32-4)

  • Structure : Cyclopropyl group instead of cyclohexane; ethyl ester.
  • Similarity Score: 0.94 compared to methyl 3-(2-oxocyclohexyl)propanoate .
  • Differentiation : Smaller ring size (cyclopropane vs. cyclohexane) reduces steric bulk, possibly lowering boiling points and altering solubility.

Methyl 2-Oxocyclohexanecarboxylate (CAS 10472-24-9)

  • Structure : Ketone and ester groups adjacent on the cyclohexane ring.
  • Similarity Score : 0.90 .
  • Differentiation: Proximity of ketone and ester groups may enhance keto-enol tautomerism or intramolecular interactions, affecting stability and reactivity.

Physical and Chemical Properties Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Key Structural Features
Methyl 3-(2-oxocyclohexyl)propanoate 10407-33-7 C₁₀H₁₆O₃ 184.23 265.5 (760 mmHg) 1.04–1.059 Cyclohexane, 2-ketone, ester
Ethyl 3-cyclopropyl-3-oxopropanoate 52784-32-4 C₈H₁₂O₃ 156.18 Not reported Not reported Cyclopropane, ethyl ester
Methyl 4-methyl-3-oxopentanoate 24922-02-9 C₇H₁₂O₃ 144.17 Not reported Not reported Branched-chain ketone, methyl ester

Reactivity and Functional Group Analysis

  • Ester Hydrolysis : All compounds contain ester groups, making them susceptible to hydrolysis under acidic or basic conditions. Reactivity differences arise from steric hindrance (e.g., cyclohexane vs. cyclopropane) .
  • Ketone Reactivity: The position of the ketone (2- vs.
  • Chiral Centers : The (S)-enantiomer in may exhibit distinct crystallographic properties or enantioselective interactions in biological systems .

Q & A

What are the key physicochemical properties of methyl 3-(3-oxocycyclohexyl)propanoate, and how do they influence experimental handling?

Answer:
The compound’s molecular formula is C₁₀H₁₆O₃ (MW: 184.23 g/mol), with a density of 1.059 g/cm³ at 25°C and a boiling point of 133–134°C under reduced pressure (12 Torr) . These properties dictate storage conditions (e.g., sealed containers to prevent moisture absorption) and purification methods (e.g., vacuum distillation). The ketone group at the 3-position of the cyclohexane ring enhances reactivity in nucleophilic additions, necessitating inert atmospheres during reactions to avoid side reactions .

What synthetic routes are commonly employed for methyl 3-(3-oxocyclohexyl)propanoate, and what are their advantages/limitations?

Answer:
The primary method is esterification of 3-(3-oxocyclohexyl)propanoic acid with methanol under acidic catalysis (e.g., H₂SO₄), yielding the ester . Alternative approaches include:

  • Multicomponent reactions : Protocols similar to those for substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates, which involve ketone intermediates and esterification steps .
  • Enzymatic synthesis : Engineering cyclohexanone monooxygenase (CHMO) to catalyze ketone functionalization, though this requires optimization for substrate specificity .
    Limitations : Acidic conditions may promote keto-enol tautomerism, complicating purification. Enzymatic methods face scalability challenges but offer greener alternatives .

How can researchers characterize the purity and structural integrity of this compound?

Answer:

  • Chromatography : HPLC or GC-MS to assess purity, with retention times calibrated against standards .
  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ ~2.1–2.5 ppm (cyclohexyl protons) and δ ~170–175 ppm (ester carbonyl) confirm structure .
    • IR : Strong absorption at ~1730 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O) .
  • Mass spectrometry : Molecular ion peak at m/z 184.23 (M⁺) .

How can researchers address low yields in the synthesis of this compound?

Answer:
Low yields often stem from:

  • Incomplete esterification : Use excess methanol or dehydrating agents (e.g., molecular sieves) to shift equilibrium .
  • Side reactions : Protect the ketone group with trimethylsilyl (TMS) groups during synthesis to prevent unwanted nucleophilic attacks .
  • Catalyst selection : Replace H₂SO₄ with milder catalysts (e.g., Amberlyst-15) to reduce byproduct formation .
    Optimize reaction conditions using Design of Experiments (DoE) to evaluate temperature, catalyst loading, and solvent effects .

What strategies enhance the stability of this compound under varying experimental conditions?

Answer:

  • Storage : Store at 4°C in airtight, amber vials to prevent hydrolysis and photodegradation .
  • Solvent choice : Use aprotic solvents (e.g., THF, DCM) to minimize ester hydrolysis during reactions .
  • Additives : Incorporate radical inhibitors (e.g., BHT) in long-term storage to prevent oxidation of the cyclohexyl ring .

How does the reactivity of this compound compare to analogs like methyl 3-(2-oxocyclohexyl)propanoate?

Answer:
The 3-oxo group in the target compound increases steric hindrance compared to the 2-oxo isomer, slowing nucleophilic additions (e.g., Grignard reactions) but improving selectivity in reductions (e.g., NaBH₄ converts the ketone to a hydroxyl group without ester cleavage) . Comparative studies using DFT calculations reveal higher electrophilicity at the 3-oxo position, favoring Michael additions over 2-oxo analogs .

What enzymatic or biocatalytic approaches are viable for synthesizing this compound?

Answer:
Engineered cyclohexanone monooxygenases (CHMOs) can oxidize cyclohexane derivatives to introduce the 3-oxo group, followed by esterification using lipases . For example:

  • CHMO mutants : Tailor substrate-binding pockets to accommodate bulky cyclohexyl groups .
  • Cascade reactions : Combine ketone oxidation with esterification in one pot using immobilized enzymes .
    Challenges : Enzyme stability under organic solvent conditions and scalability require further optimization .

How can researchers resolve contradictions in reported spectral data for this compound?

Answer:
Discrepancies in NMR/IR data often arise from:

  • Solvent effects : Compare spectra in identical solvents (e.g., CDCl₃ vs. DMSO-d₆) .
  • Tautomerism : Keto-enol equilibria in polar solvents can shift peaks; use low-temperature NMR to "freeze" tautomers .
    Validate results against computational predictions (e.g., Gaussian-based chemical shift calculations) .

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